molecular formula C13H17N3O B11746941 2-({[(1-Ethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol

2-({[(1-Ethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol

Cat. No.: B11746941
M. Wt: 231.29 g/mol
InChI Key: PETJWXYNRCBVOR-UHFFFAOYSA-N
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Description

2-({[(1-Ethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol is an organic compound that features a phenol group substituted with a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(1-Ethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol typically involves the following steps:

    Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic conditions.

    Alkylation: The pyrazole is then alkylated using ethyl bromide in the presence of a base such as potassium carbonate.

    Aminomethylation: The alkylated pyrazole undergoes aminomethylation using formaldehyde and a secondary amine.

    Coupling with Phenol: The final step involves coupling the aminomethylated pyrazole with phenol under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-({[(1-Ethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents such as potassium permanganate.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro or halogenated phenol derivatives.

Scientific Research Applications

2-({[(1-Ethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or resins.

Mechanism of Action

The mechanism of action of 2-({[(1-Ethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrazole moiety can act as a bioisostere, mimicking the structure and function of other biologically active molecules.

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-1H-pyrazol-4-ylmethanol: Similar structure but with a hydroxyl group instead of a phenol.

    2-({[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol: Similar structure but with a methyl group instead of an ethyl group on the pyrazole ring.

Uniqueness

2-({[(1-Ethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol is unique due to the presence of both the ethyl-substituted pyrazole and the phenol group, which can impart specific chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

2-[[(1-ethylpyrazol-4-yl)methylamino]methyl]phenol

InChI

InChI=1S/C13H17N3O/c1-2-16-10-11(8-15-16)7-14-9-12-5-3-4-6-13(12)17/h3-6,8,10,14,17H,2,7,9H2,1H3

InChI Key

PETJWXYNRCBVOR-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNCC2=CC=CC=C2O

Origin of Product

United States

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